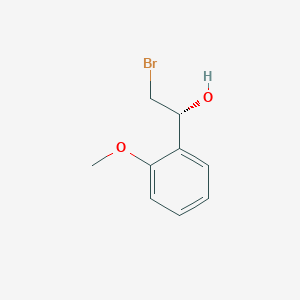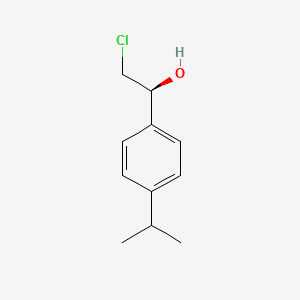
(1S)-2-Chloro-1-(4-isopropyl-phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S)-2-Chloro-1-(4-isopropyl-phenyl)ethanol” is an organic compound that contains a chlorine atom, an isopropyl group, and a phenyl group. The presence of these functional groups suggests that the compound may have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenyl compound with an isopropyl group and a chlorine atom. This could potentially be achieved through a series of reactions involving electrophilic aromatic substitution and nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorine atom, isopropyl group, and phenyl group would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. The chlorine atom might make the compound susceptible to nucleophilic substitution reactions, while the phenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the chlorine atom might increase the compound’s polarity, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Applications
Research on phenolic compounds like tyrosol and hydroxytyrosol, which are structurally related to the query compound, highlights their potential in dentistry due to their antioxidant, anti-inflammatory, and anti-tumor properties. These compounds are derived from olives, olive oil, and wine, indicating the relevance of similar structures in medical applications (Ramos et al., 2020).
Biofuel and Energy Production
Ethanol, a compound related to the one , is a key renewable energy carrier, with research focusing on its reforming for hydrogen production. The use of catalysts and conditions like the presence of Rh and Ni catalysts plays a crucial role in optimizing hydrogen production through ethanol reforming (Ni et al., 2007). Additionally, ethanol's role as a biofuel and its impact on engine performance and emissions are significant areas of investigation, suggesting the importance of research on related compounds (Yusuf & Inambao, 2018).
Environmental Impact
The transport and fate of ethanol in groundwater contaminated by gasohol spills have been studied to understand the environmental impact of using ethanol as a gasoline component. This research indicates the need to consider the overall impact of gasoline oxygenates in the environment, relevant to similar chemical structures (Powers et al., 2001).
Chemical Processing and Synthesis
The mechanism of ethanol synthesis on rhodium suggests insights into the synthesis of related compounds, highlighting the role of catalysts and surface interactions in the production of ethanol and potentially similar structures (Bwoker, 1992).
Sustainability and Purification Techniques
Advances in ethanol production methods, purification techniques, and analytical techniques suggest a broader relevance for the purification and quality assurance of related compounds. This encompasses the development of simplified alcohol production and potential improvements in the quality beyond fuel grade, indicating the importance of research into similar chemicals for various applications (Onuki et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S)-2-chloro-1-(4-propan-2-ylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,7H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHPUCNTAHSKSY-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@@H](CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

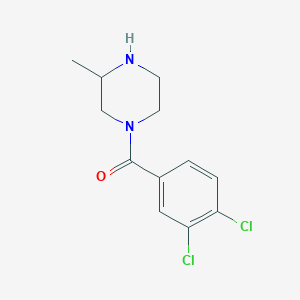
![3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6319482.png)


![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)
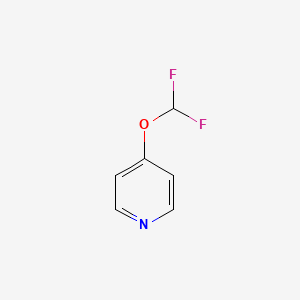
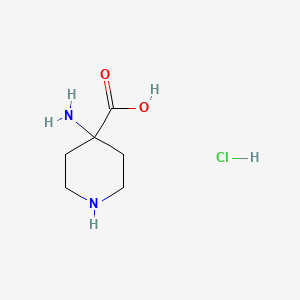
![1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3](/img/structure/B6319525.png)
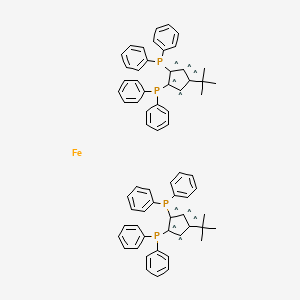

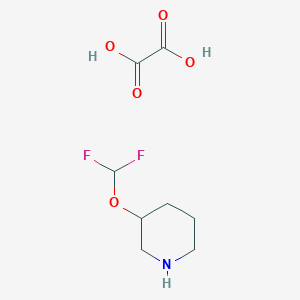
![4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-benzoic acid methyl ester, 95%](/img/structure/B6319537.png)
